1-Benzyl-3-carbamoylpyridin-1-ium bromide

Description

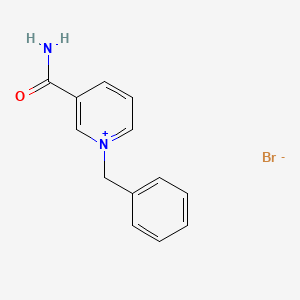

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.BrH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLSWCJLFBOMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432938 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-43-2 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Carbamoylpyridin 1 Ium Bromide

Traditional Quaternization Approaches

Traditional methods for the synthesis of 1-benzyl-3-carbamoylpyridin-1-ium bromide rely on the direct reaction of a pyridine (B92270) derivative with an alkylating agent, a classic example of the Menshutkin reaction. This approach is widely utilized due to its straightforward nature and the ready availability of starting materials.

Reaction of Nicotinamide (B372718) with Benzyl (B1604629) Bromide: Mechanistic Considerations

The formation of this compound from nicotinamide and benzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the pyridine nitrogen atom of the nicotinamide molecule acts as the nucleophile. Its lone pair of electrons attacks the electrophilic benzylic carbon atom of benzyl bromide. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond. The bromide ion is displaced as the leaving group, resulting in the formation of the positively charged pyridinium (B92312) cation and the bromide anion, which associate to form the final salt product.

The SN2 nature of this reaction is supported by the structure of the electrophile; benzyl bromide has a primary carbon atom that is sterically accessible for nucleophilic attack. The transition state involves a pentacoordinate carbon atom where the nucleophile (nicotinamide) attacks from the side opposite to the leaving group (bromide). The rate of this reaction is dependent on the concentration of both the nucleophile (nicotinamide) and the electrophile (benzyl bromide). The carbamoyl (B1232498) group at the 3-position of the pyridine ring has an electron-withdrawing effect, which decreases the nucleophilicity of the pyridine nitrogen to some extent compared to unsubstituted pyridine. nih.gov

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Reaction Time

The efficiency and yield of the quaternization reaction are highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the solvent, temperature, and duration of the reaction.

Solvent Systems: The choice of solvent is critical as it must dissolve the reactants and stabilize the charged transition state of the SN2 reaction. Polar aprotic solvents are often preferred because they can solvate the cation effectively without strongly interacting with the nucleophile, thus accelerating the reaction. Solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are commonly employed. figshare.comias.ac.in Polar protic solvents like ethanol (B145695) can also be used; however, they may form hydrogen bonds with the nucleophile, potentially slowing the reaction rate. tue.nlresearchgate.net The dielectric constant of the solvent plays a role, with higher dielectric constants generally favoring the reaction by stabilizing the polar transition state. tue.nl

Temperature: The rate of quaternization is significantly influenced by temperature. Reactions are often carried out at elevated temperatures, typically under reflux, to increase the reaction rate and reduce the required time. figshare.com For instance, one procedure specifies refluxing a mixture of nicotinamide and benzyl bromide in acetonitrile for 15 hours. figshare.com However, excessively high temperatures can lead to side reactions or decomposition of the product, necessitating careful control.

Reaction Time: The reaction time is optimized to ensure the reaction proceeds to completion without the formation of significant byproducts. Reaction times can range from a few hours to over a day, depending on the reactivity of the substrates and the other conditions employed. nih.govfigshare.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is a common strategy to determine the optimal reaction time. nih.gov

The following table summarizes typical conditions used for the synthesis of this compound and related pyridinium salts.

| Solvent | Temperature | Reaction Time | Observations/Notes | Reference |

|---|---|---|---|---|

| Acetonitrile | Reflux | 15 hours | Product precipitates upon cooling and addition of diethyl ether. | figshare.com |

| Ethanol | Reflux | 40 hours | A general method for preparing N-alkylpyridinium bromides. | nih.gov |

| Dichloromethane | Room Temperature | 72 hours | Used for synthesizing N-benzylpyridinium derivatives of coumarins; product precipitates directly. | beilstein-journals.org |

| Acetone (B3395972) | 60 °C then Room Temp. | ~25 hours | Conventional heating method for quaternizing nicotinamide with bromoacetophenones. | nih.gov |

Product Isolation and Yield Enhancement Strategies

Effective isolation and purification are crucial for obtaining high-purity this compound. As a salt, the product is typically a crystalline solid at room temperature and is often insoluble in nonpolar organic solvents. This property is exploited during workup.

A common isolation strategy involves precipitating the product from the reaction mixture. If a solvent like acetonitrile is used, the product may begin to precipitate as it forms or upon cooling the reaction mixture. figshare.com The precipitation can be further induced by adding a less polar "anti-solvent," such as diethyl ether or hexane, in which the pyridinium salt is insoluble. figshare.com The resulting solid can then be collected by filtration, washed with the anti-solvent to remove any unreacted starting materials or soluble impurities, and dried.

Recrystallization is the primary method for purifying the crude product. A suitable solvent system for recrystallization is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of alcohols and ethers, such as ethanol/ether, are often effective for this purpose.

To enhance the yield, several strategies can be employed:

Use of Excess Reagent: Using a slight excess of the more volatile or less expensive reagent, such as benzyl bromide, can help drive the reaction to completion.

Anhydrous Conditions: Since water can potentially react with benzyl bromide, performing the reaction under anhydrous (dry) conditions can prevent this side reaction and improve the yield.

Optimized Conditions: As detailed in the previous section, carefully optimizing the solvent, temperature, and reaction time is the most direct way to maximize product formation and minimize the generation of impurities, thereby improving the isolated yield.

Modern and Advanced Synthetic Routes to Pyridinium Salts

While the traditional SN2 approach is robust, modern synthetic chemistry seeks methods that offer milder conditions, greater efficiency, and access to a wider range of derivatives by avoiding pre-functionalized starting materials.

Electrochemical Synthesis for N-Benzyl Pyridinium Derivatives

Electrochemical synthesis is emerging as a powerful and green alternative for forming C-N bonds. For the synthesis of N-benzyl pyridinium salts, electro-oxidative C-H functionalization provides a novel approach. nih.gov This method avoids the use of pre-functionalized and often lachrymatory benzylic halides like benzyl bromide.

The strategy involves the direct C-H amination of a toluene (B28343) derivative with a pyridine. In a typical setup, an electrochemical cell is used to oxidize the toluene derivative, generating a benzylic radical cation intermediate. This reactive species is then trapped by the pyridine nucleophile. This method offers a complementary approach to traditional substitution reactions. nih.gov A key advantage is the ability to modulate the reaction's site-selectivity (e.g., benzylic C-H vs. arene C-H) by adjusting parameters like the steric properties of the pyridine nucleophile. nih.gov This technique represents a more atom-economical and potentially milder route for accessing N-benzyl pyridinium scaffolds. nih.gov

C-H Functionalization Approaches Towards N-Aryl Pyridinium Salts

Direct C-H functionalization has become a cornerstone of modern organic synthesis, enabling the formation of C-N bonds without requiring pre-activated substrates. While the target molecule is an N-benzyl (alkyl) salt, the principles developed for N-aryl pyridinium salts are at the forefront of this field. These methods often involve the coupling of an arene C-H bond with a pyridine derivative.

One prominent strategy involves the generation of pyridyl radical cations from N-substituted pyridinium reagents. nih.gov These reactive intermediates can then engage with electron-rich arenes to form N-aryl pyridinium salts. This approach has been successful in pyridinating a wide array of complex arenes, including those that are electron-poor and unreactive under other conditions. nih.gov Another advanced method is the metal-free oxidative C-H amination of arenes using hypervalent iodine reagents. researchgate.net In this process, the N-heterocycle (like pyridine) acts as an "oxidatively masked" amine nucleophile, and the resulting N-aryl pyridinium salt is stable against further oxidation. researchgate.net These C-H amination strategies provide a versatile and powerful platform for synthesizing diverse pyridinium salts under mild conditions, showcasing the ongoing evolution of synthetic methodologies in this area. acs.orgresearchgate.netelsevierpure.com

Aqueous Synthesis Methods for Glycosyl Pyridinium Salts as Analogues

Research into glycosyl pyridinium salts has led to the development of efficient one-step aqueous synthesis methods. These procedures are noteworthy for their use of water as a solvent, which aligns with the principles of green chemistry. A key methodology involves the treatment of an unprotected sugar with a pyridine, triethylamine, and an activating agent in an aqueous solution.

One of the most effective activating agents for this transformation is 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). The reaction's efficiency is, however, sensitive to steric effects. For instance, pyridine rings with ortho-substitution show a significant decrease in product conversion, whereas para-substitution is well-tolerated. This single-step, protecting-group-free transformation provides a direct route to these complex pyridinium salts, showcasing a streamlined synthetic approach that could be conceptually applied to other pyridinium salt syntheses.

Purification and Analytical Purity Assessment in Synthetic Protocols

The isolation and characterization of this compound demand meticulous purification and comprehensive analytical assessment to ensure the product's identity and purity.

Purification:

Following synthesis, the crude product is typically a solid that requires purification to remove unreacted starting materials and potential side products. Recrystallization is the most common and effective method. For compounds structurally similar to this compound, such as brominated 1-benzyl-3-carboxypyridine, recrystallization from distilled water has been successfully employed. google.com Another effective solvent system involves the use of ethanol/ether mixtures to precipitate the purified pyridinium salt. For other quaternary ammonium (B1175870) bromides, recrystallization from acetone followed by washing with diethyl ether is a documented procedure. nih.gov The choice of solvent is critical and is determined by the solubility profile of the specific pyridinium salt.

Analytical Purity Assessment:

A suite of analytical techniques is essential to confirm the structure and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of N-benzylated pyridinium salts, the aromatic protons on the pyridine ring typically shift to a higher ppm range due to the electron-withdrawing nature of the positively charged quaternary nitrogen. mdpi.com The protons of the benzyl group's CH₂ typically appear as a characteristic singlet or a pair of doublets. mdpi.com The absence of an N-H signal confirms the formation of the quaternary nitrogen.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful. When analyzed in positive ion mode, the spectrum is expected to show a prominent peak corresponding to the cationic portion of the molecule, [M-Br]⁺. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the cation, providing further evidence of the compound's identity. mdpi.com

Elemental Analysis : This technique provides a quantitative assessment of the elemental composition of the compound. Verifying the percentage of key elements, particularly the bromine content (which has a theoretical value of approximately 27% by mass for the title compound), is a critical step in confirming the empirical formula.

Chromatographic Methods : Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of the final product. nih.gov For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity with high precision. nih.gov

The following table summarizes the key analytical techniques used for the characterization of this compound and its analogues.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural Elucidation | Downfield shift of pyridine protons; characteristic benzyl CH₂ signals; absence of N-H proton. mdpi.com |

| ¹³C NMR Spectroscopy | Structural Confirmation | Confirms the carbon skeleton of the molecule. mdpi.com |

| Mass Spectrometry (ESI-MS) | Molecular Weight Verification | Detection of the [M-Br]⁺ cation in positive ion mode. |

| Elemental Analysis | Empirical Formula Confirmation | Verifies the mass percentages of C, H, N, O, and Br. |

| TLC / HPLC | Purity Assessment | A single spot (TLC) or peak (HPLC) indicates a high degree of purity. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy would be the primary method for confirming the molecular structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS analysis would be used to determine the exact mass of the 1-benzyl-3-carbamoylpyridin-1-ium cation. This would allow for the unambiguous confirmation of its elemental composition and molecular formula (C₁₃H₁₃N₂O⁺). No published HRMS data for this specific cation has been located.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Advanced Structural Investigations and Conformational Dynamics of 1 Benzyl 3 Carbamoylpyridin 1 Ium Bromide

Computational Structural Analysis

Computational chemistry offers powerful tools to explore the structural and dynamic properties of 1-benzyl-3-carbamoylpyridin-1-ium bromide at an atomic level of detail, complementing experimental data and providing predictive models of its behavior.

Molecular Dynamics (MD) Simulations for Hydride Donor-Acceptor Distance

Molecular dynamics (MD) simulations are instrumental in studying the dynamic nature of hydride transfer reactions, a key function of NAD+ cofactor mimics. A critical parameter in these reactions is the donor-acceptor distance (DAD), which contemporary hydrogen tunneling theories correlate with the kinetic isotope effect (KIE). nih.gov While specific MD simulations for this compound are not extensively documented in the literature, studies on analogous NADH/NAD+ model reactions in solution provide a framework for understanding its potential behavior. nih.gov

In these simulations, the distance between the hydride-donating carbon of a model dihydropyridine (B1217469) (the reduced form of the cofactor mimic) and the hydride-accepting atom of a substrate is monitored over time. The distribution of these distances provides insight into the formation of catalytically competent conformations, often referred to as "tunneling-ready states." nih.gov For reactions involving NAD+ analogues, a shorter DAD is generally predicted to lead to a smaller KIE, although this relationship can be complex and influenced by the specific reactants and their conformational flexibility. nih.gov Computational models suggest that the benzyl (B1604629) group's flexibility in 1-benzyl-3-carbamoylpyridin-1-ium could influence the sampling of conformations that achieve an optimal DAD for efficient hydride transfer.

Table 1: Key Parameters in Hydride Transfer Reactions of NAD+ Analogues

| Parameter | Description | Significance |

|---|---|---|

| Donor-Acceptor Distance (DAD) | The distance between the hydride donor and acceptor atoms. | A key factor influencing the probability of quantum mechanical tunneling. |

| Kinetic Isotope Effect (KIE) | The ratio of reaction rates for isotopically substituted reactants. | Provides insight into the mechanism and transition state of hydride transfer. |

Conformational Landscape and Energy Minima Analysis

The biological activity and interaction profile of this compound are dictated by its conformational landscape. The primary degree of rotational freedom is the torsion angle between the pyridinium (B92312) and benzyl rings. Crystal structure analysis of the closely related compound 3-aminocarbonyl-1-benzylpyridinium bromide (N-benzylnicotinamide) reveals a solid-state conformation where the dihedral angle between the two rings is 70.48°. nih.govresearchgate.net This non-planar arrangement is likely a result of balancing steric hindrance and electronic interactions.

Molecular Recognition and Interaction Networks

The ability of this compound to function as a cofactor mimic and interact with biological systems is governed by a network of non-covalent interactions.

Detailed Analysis of Hydrogen Bonding Interactions

Hydrogen bonding is a critical feature of the interaction network of this compound. The carbamoyl (B1232498) (amide) group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of N-benzylnicotinamide, molecules form dimers through N-H···O hydrogen bonds between the amine and carbonyl groups of adjacent molecules. researchgate.net

Furthermore, the bromide counter-ion plays a significant role in the hydrogen-bonding network. While not directly bonded to the organic cation, it engages in multiple electrostatic interactions and can act as a hydrogen bond acceptor. Studies on related structures, such as N-(4-carboxybenzyl)pyridinium bromide, have demonstrated the formation of strong O-H···Br hydrogen bonds. researchgate.net In the case of this compound, it is highly probable that the amide N-H groups form hydrogen bonds with the bromide anion in certain environments, in addition to intermolecular amide-amide hydrogen bonding. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Carbamoyl N-H | Carbamoyl C=O (intermolecular) | Dimer formation, network stabilization |

| Carbamoyl N-H | Bromide Anion (Br⁻) | Ion-dipole interaction, charge stabilization |

| Pyridinium C-H | Bromide Anion (Br⁻) | Weak hydrogen bond |

Exploration of Pi-Pi Stacking and Pi-Anion Interactions in Biomimetic Systems

Non-covalent interactions involving the aromatic π-systems of the pyridinium and benzyl rings are crucial for molecular recognition and stability. nih.govmdpi.com

Pi-Pi Stacking: Computational and experimental studies on nicotinamide (B372718) cofactor biomimetics have shown that an unconjugated aromatic ring, such as the benzyl group in this compound, can engage in π-π stacking interactions. bohrium.comacs.org Specifically, the benzyl ring can fold back to stack with the electron-deficient pyridinium ring, an intramolecular interaction that helps to stabilize the positive charge on the nicotinamide moiety after oxidation (hydride donation). bohrium.comacs.org This intramolecular stacking is a key feature in the design of efficient synthetic cofactors. bohrium.comacs.org In enzymatic systems, the benzyl group can also participate in intermolecular π-π stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in an enzyme's active site, contributing to binding affinity and specificity. nih.gov

In Situ Ligand Minimization Techniques for Enzyme-Cofactor Complexes

Understanding how this compound binds within an enzyme active site is key to evaluating its efficacy as a cofactor mimic. While natural cofactors are often used in crystallization trials, synthetic biomimetics provide valuable structural insights into enzyme-ligand interactions. mdpi.com

In situ ligand minimization is a computational technique used within the context of molecular docking and molecular dynamics simulations to refine the geometry of a ligand within the constraints of a protein's binding pocket. After an initial docking pose is generated, the ligand's conformation is energy-minimized while the protein atoms are held fixed or allowed limited flexibility. This process allows the ligand to adopt a more realistic, low-energy conformation that optimizes interactions such as hydrogen bonds, electrostatic contacts, and π-π stacking with the surrounding amino acid residues. For a flexible molecule like this compound, this technique is essential for predicting the most probable binding mode, including the orientation of the benzyl and carbamoyl groups, which is critical for catalytic competence. mdpi.comnih.gov These refined models can then be used to guide the engineering of both the enzyme and the cofactor for improved performance in biocatalytic applications. nih.govnih.gov

Reactivity and Mechanistic Investigations of 1 Benzyl 3 Carbamoylpyridin 1 Ium Bromide

Electrochemical Behavior of Pyridinium (B92312) Salts, including 1-Benzyl-3-carbamoylpyridin-1-ium Bromide

The electrochemical characteristics of pyridinium salts are complex and are influenced by factors such as the nature of the substituents on the pyridinium ring, the electrode material, and the composition of the electrolytic medium.

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the reduction potentials of pyridinium salts. These studies reveal that the reduction of the pyridinium cation is often an irreversible or quasi-reversible process, the potential of which is sensitive to the electronic properties of the substituents attached to the ring and the N-alkyl group. For instance, electron-withdrawing groups on the pyridinium ring generally lead to less negative reduction potentials, making the compound easier to reduce.

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of related quinolinium and pyridinium salts has been studied, showing reduction potentials ranging from -0.43 to -1.08 V. nih.gov The electrochemical reduction of the pyridinium cation has been a subject of detailed investigation, particularly in the context of CO2 reduction, where the reduction potential and its reversibility have been found to be highly dependent on the electrode material, with platinum electrodes showing unique reversibility compared to silver, gold, and copper electrodes. rsc.org

The following table, based on generalized findings for substituted pyridinium salts, illustrates the expected qualitative effects of substituents on reduction potentials.

| Substituent Position | Substituent Type | Expected Effect on Reduction Potential (Ered) |

| Ring (e.g., position 3) | Electron-withdrawing (e.g., -CONH2) | Less negative Ered (easier to reduce) |

| Ring | Electron-donating | More negative Ered (harder to reduce) |

| Nitrogen (N-substituent) | Steric hindrance | Can affect the approach to the electrode surface |

This table presents generalized trends for substituted pyridinium salts.

The reduction of pyridinium salts such as this compound at an electrode surface initiates with a single-electron transfer (SET) to the pyridinium cation. This electron transfer process results in the formation of a highly reactive pyridinyl radical intermediate. rsc.orgsci-hub.seresearchgate.net The generation of this radical is a key step that precedes subsequent chemical reactions. The stability and fate of the generated radical are influenced by the surrounding chemical environment and the nature of the substituents on the pyridinium ring. Theoretical studies suggest that the role of pyridinyl radicals as key intermediates in solution may be more complex than previously assumed, with the electrode surface playing a critical, though not fully understood, role in the reduction process. acs.orgprinceton.edu

The general mechanism for radical generation via electrochemical reduction can be depicted as:

[Py]⁺ + e⁻ → [Py]•

Where [Py]⁺ represents the pyridinium cation and [Py]• is the resulting pyridinyl radical.

A notable characteristic of the electrochemical reduction of certain pyridinium salts is the formation of a film on the electrode surface. ucl.ac.uk This phenomenon is particularly observed with pyridinium salts bearing electron-withdrawing substituents. The film is believed to be composed of polymeric material derived from the pyridinyl radicals generated during the initial reduction step. The thickness and porosity of these films are dependent on the specific substituents on the pyridinium ring. ucl.ac.uk Such surface modifications can influence the subsequent electrochemical processes by altering the electrode's active surface area and electron transfer kinetics. While not specifically documented for this compound, its 3-carbamoyl group, being electron-withdrawing, suggests a propensity for film formation upon electrochemical reduction.

Mechanistic investigations into the electrochemistry of pyridinium salts have revealed a strong dependence on the experimental conditions. The nature of the solvent, the supporting electrolyte, and the pH of the medium can all have a profound impact on the reduction potential, the stability of the intermediates, and the final products. wpmucdn.com Studies in both aqueous and non-aqueous media have been conducted to elucidate the reaction pathways. rsc.org The electrode material itself has been shown to be a critical factor, with different metals exhibiting distinct catalytic activities and influencing the reversibility of the reduction process. rsc.org For instance, the reduction potential of the pyridinium ion is significantly more negative on silver, gold, and copper electrodes compared to platinum. rsc.org

Role as a Radical Precursor in Organic Transformations

The ability of this compound to generate radical species upon reduction makes it a valuable precursor in various organic synthetic methodologies.

N-functionalized pyridinium salts are increasingly being utilized as versatile reagents for the transfer of functional groups in reactions mediated by single-electron transfer. sci-hub.seresearchgate.netnih.gov The process typically involves the reductive cleavage of the N-substituent bond following the initial electron transfer to the pyridinium ring. This dissociative electron transfer (DET) pathway leads to the formation of a radical derived from the N-substituent. sci-hub.se

In the context of this compound, single-electron reduction would lead to the formation of a benzyl (B1604629) radical. This pathway is of significant interest in organic synthesis as benzyl radicals are important intermediates for the formation of new carbon-carbon bonds. nih.gov The general scheme for this process is as follows:

[Bz-Py]⁺ + e⁻ → [Bz-Py]• → Bz• + Py

Where [Bz-Py]⁺ is the 1-benzyl-3-carbamoylpyridin-1-ium cation, [Bz-Py]• is the transient radical intermediate, Bz• is the benzyl radical, and Py is the neutral pyridine (B92270) derivative. The generated benzyl radical can then participate in a variety of subsequent reactions, such as addition to alkenes or coupling with other radical species. rsc.org This strategy allows for the generation of benzyl radicals under relatively mild conditions, avoiding the use of harsh reagents.

Generation and Reactivity of Carbon-Centered Radicals

The generation of carbon-centered radicals from derivatives of this compound, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), has been demonstrated under mild photoirradiation conditions. BNAH, a well-known mimic of the NADH coenzyme, can undergo processes that lead to the formation of the corresponding carbon-centered radicals. This reactivity is a key aspect of its utility in various chemical transformations. The BNA+ cation can also be involved in the formation of the corresponding free radical, BNA•.

Applications in Radical-Mediated Difunctionalization of Alkenes

Recent advancements have shown the utility of 1,4-dihydropyridines (DHPs), such as BNAH, in the visible-light-induced three-component difunctionalization of alkenes. This type of reaction allows for the simultaneous introduction of two different functional groups across a double bond, providing a powerful tool for the synthesis of complex organic molecules. The process often involves the generation of radical intermediates from the DHP derivative.

Hydride Transfer Chemistry and Redox Properties

The 1-benzyl-3-carbamoylpyridin-1-ium cation is a notable component in the study of hydride donor-acceptor systems. It serves as a model for the NAD+ coenzyme and its role as a hydride acceptor in biological and chemical systems.

Investigation of Hydride Donor-Acceptor Systems utilizing BNA+ as an Acceptor

The reduced form, 1-benzyl-1,4-dihydronicotinamide (BNAH), is a well-established hydride donor. The hydride-donating abilities of various 1,4-dihydropyridine (B1200194) derivatives, including BNAH, have been investigated by measuring their reaction rates with hydride acceptors like malachite green. These studies have shown that the substituents on the nitrogen atom and at the 3- and 5-positions of the dihydropyridine (B1217469) ring influence their hydride-donating capabilities. The solvent also plays a significant role in these reactions.

Thermodynamic and Kinetic Characterization of Hydride Transfer Reactions

The thermodynamics of hydride transfer from NADH analogues, including BNAH, to various acceptors have been determined through equilibrium measurements in acetonitrile (B52724) solution. These studies reveal a correlation between the hydride-donating ability of the NADH analogue and the electron-withdrawing nature of the substituents on the pyridinium ring. Polar solvents tend to favor the hydride transfer process.

Kinetic studies of the hydride transfer from BNAH to various substrates, such as p-benzoquinone derivatives and substituted trifluoroacetophenones, have provided insights into the reaction mechanism. These reactions are typically first-order in both BNAH and the acceptor. The rate of the reaction is sensitive to the electronic properties of the substituents on the acceptor molecule, with electron-withdrawing groups generally increasing the rate.

A key finding from these kinetic studies is the observation of a significant kinetic isotope effect (kH/kD), which supports a one-step hydride transfer mechanism. For the reaction with p-benzoquinone derivatives, the kinetic isotope effect was found to be 2.5, and for substituted trifluoroacetophenones, it was 4.5. The reaction rates also show a dependence on solvent polarity, consistent with a charge-separated transition state.

| Acceptor | Solvent | Temperature (°C) | Kinetic Isotope Effect (kH/kD) | Mechanism |

|---|---|---|---|---|

| p-Benzoquinone derivatives | Acetonitrile | 25 | 2.5 | One-step hydride transfer |

| Substituted trifluoroacetophenones | Acetonitrile | 25 | 4.5 | One-step hydride transfer |

| 10-Methylacridinium ion | 2-Propanol | 25 | - | Rate-determining hydride transfer |

Diverse Reaction Pathways and Transformations

Beyond its role in radical and hydride transfer chemistry, the 1-benzyl-3-carbamoylpyridin-1-ium core is susceptible to other types of chemical transformations.

Nucleophilic Additions to the Pyridinium Core

The electron-deficient nature of the pyridinium ring in this compound makes it susceptible to nucleophilic attack. The kinetics of the addition of nucleophiles, such as cyanide ion and hydroxylamine (B1172632), to N-substituted 3-carbamoylpyridinium ions have been extensively studied.

These reactions are typically first-order in both the pyridinium ion and the nucleophile. The rate of nucleophilic addition is significantly influenced by the nature of the substituent on the nitrogen atom of the pyridinium ring. Electron-withdrawing substituents on the nitrogen atom increase the rate of the reaction, while electron-donating groups decrease it. This is supported by a linear relationship between the logarithm of the rate constant (log k) and the Hammett σ constant, with a positive slope, indicating that the reaction is favored by electron-withdrawing substituents.

The mechanism of these additions is generally considered to be a direct nucleophilic attack on the pyridinium ring. In the case of hydroxylamine, the rate of the reaction is pH-dependent, suggesting that the unprotonated form of hydroxylamine is the reactive species.

| Nucleophile | Substituent Effect on N | Reaction Order | Catalysis |

|---|---|---|---|

| Cyanide ion | Electron-withdrawing groups increase rate | First order in pyridinium ion and cyanide ion | Not subject to acid or base catalysis |

| Hydroxylamine | Electron-withdrawing groups increase rate | First order in pyridinium ion and hydroxylamine | Not subject to acid or base catalysis; pH-dependent |

C-C Bond Forming Reactions

The reactivity of this compound in carbon-carbon bond forming reactions is intrinsically linked to its role as a precursor to the corresponding 1,4-dihydropyridine derivative, namely 1-benzyl-1,4-dihydropyridine-3-carboxamide. Pyridinium salts such as this compound are analogous to the biological nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. nih.govrsc.org Their utility in C-C bond formation typically necessitates an initial reduction to the 1,4-dihydropyridine form, which is the active species in many synthetic transformations. nih.gov This reduced form is a powerful tool in organic synthesis, participating in a variety of reactions that lead to the formation of new carbon-carbon bonds.

One of the most prominent applications of 1,4-dihydropyridine derivatives is in the Hantzsch synthesis and related multicomponent reactions. rsc.orgazaruniv.ac.ir These reactions provide a convergent and efficient route to a wide array of substituted pyridine and dihydropyridine scaffolds, which are themselves valuable building blocks in medicinal chemistry and materials science. benthamdirect.com

A general scheme for the involvement of this compound in C-C bond formation begins with its reduction, followed by participation of the resulting 1,4-dihydropyridine in a subsequent reaction, such as a condensation with aldehydes and active methylene (B1212753) compounds.

Table 1: Representative Hantzsch-type Reaction for the Synthesis of Poly-substituted Pyridines

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Proline | Ethanol (B145695) | 85 |

| 2 | 4-Nitrobenzaldehyde | Dimedone | Ceric Ammonium (B1175870) Nitrate | Water | 92 |

| 3 | 2-Chlorobenzaldehyde | Malononitrile | Piperidine (B6355638) | Methanol | 78 |

| 4 | Thiophene-2-carboxaldehyde | Acetylacetone | None | Isopropanol | 88 |

Note: This table represents typical conditions for Hantzsch-type reactions involving 1,4-dihydropyridine analogues and is for illustrative purposes.

Detailed research has demonstrated the versatility of 1,4-dihydropyridines in these multicomponent reactions. For instance, the reaction of an aldehyde, an active methylene compound, and a 1,4-dihydropyridine derivative in the presence of a suitable catalyst can lead to the formation of highly functionalized products in good to excellent yields. royalsocietypublishing.org The mechanism of the Hantzsch reaction involves a series of condensation, cyclization, and oxidation steps. The 1,4-dihydropyridine can act as both a reactant and, in some cases, a reductant for the final aromatization step.

Beyond the classical Hantzsch synthesis, derivatives of 1-benzyl-1,4-dihydropyridine-3-carboxamide can be envisioned to participate in other C-C bond forming reactions. These include their use as nucleophilic reagents in conjugate additions to α,β-unsaturated carbonyl compounds, a reaction analogous to the Michael addition. The enamine-like character of the dihydropyridine ring allows for the formation of a C-C bond at the C-4 position.

Furthermore, mechanistic investigations into the reactivity of N-benzylnicotinamide and its reduced form have highlighted the planarity of the dihydropyridine ring in the latter, which suggests significant delocalization of the double bonds. nih.gov This electronic feature is crucial for its reactivity and may lower the transition state energy for various reactions, including ene reactions with suitable substrates. nih.gov

Recent advancements in photoredox catalysis have also opened new avenues for the application of 1,4-dihydropyridines in C-C bond formation. nih.gov In these reactions, the 1,4-dihydropyridine can act as a single-electron donor upon photoexcitation, generating radical intermediates that can engage in cross-coupling reactions to form C-C bonds.

Table 2: Examples of C-C Bond Forming Reactions Utilizing 1,4-Dihydropyridine Derivatives

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type |

| Hantzsch-type Condensation | Aromatic Aldehyde | β-Ketoester | Organocatalyst | Poly-substituted Pyridine |

| Michael Addition | 1,4-Dihydropyridine | α,β-Unsaturated Ketone | Base | 1,5-Dicarbonyl Compound |

| Photoredox-mediated Alkylation | 1,4-Dihydropyridine | Alkyl Halide | Photocatalyst, Light | 4-Alkyl-1,4-dihydropyridine |

Catalytic Applications and Biomimetic Functionality of 1 Benzyl 3 Carbamoylpyridin 1 Ium Bromide

1-Benzyl-3-carbamoylpyridin-1-ium Bromide as a Nicotinamide (B372718) Cofactor Biomimetic (BNA+)

This compound (BNA+) is a synthetic organic compound that has garnered significant attention in the field of biocatalysis due to its structural and functional resemblance to the nicotinamide moiety of the natural coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). As a biomimetic, BNA+ can participate in redox reactions by accepting a hydride ion to form its reduced counterpart, 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), analogous to the NAD+/NADH redox couple. This mimicry allows BNA+ to serve as a cost-effective and stable substitute for natural nicotinamide cofactors in various enzymatic reactions, thereby overcoming some of the economic and stability challenges associated with the use of NAD(P)+/NAD(P)H in industrial biocatalysis.

The core of BNA+'s functionality lies in its pyridinium (B92312) ring, which is structurally analogous to the nicotinamide ring in NAD+. This structural similarity enables BNA+ to fit into the active sites of some oxidoreductases and function as a hydride acceptor. The benzyl (B1604629) group attached to the pyridinium nitrogen serves as a substitute for the ribose, pyrophosphate, and adenosine (B11128) moieties of the natural coenzyme. While this simplification reduces the molecular weight and production cost, it also affects the binding affinity of the biomimetic cofactor to the enzyme's active site, which is often adapted for the larger, more complex structure of NAD+.

Despite these structural differences, BNA+ and its reduced form, BNAH, have been successfully employed in various enzymatic systems. For instance, BNAH can act as a hydride donor to reduce substrates in reactions catalyzed by certain dehydrogenases. Conversely, BNA+ can be regenerated from BNAH through oxidation, completing the catalytic cycle. The redox potential of the BNA+/BNAH couple is similar to that of NAD+/NADH, allowing it to be a suitable thermodynamic substitute in many biocatalytic transformations. The use of such biomimetic cofactors is a promising strategy to expand the applicability of oxidoreductases in synthetic chemistry.

A significant hurdle in the widespread application of BNA+ and other biomimetic cofactors is the often low activity of wild-type enzymes with these unnatural partners. Most dehydrogenases have evolved to specifically recognize and bind the intricate structure of NAD(P)+. To overcome this limitation, protein engineering strategies have been employed to redesign the cofactor-binding pocket of enzymes, thereby enhancing their catalytic efficiency and specificity towards biomimetic cofactors like BNA+.

Glucose dehydrogenase from the thermoacidophilic archaeon Sulfolobus solfataricus (SsGDH) has been a target for protein engineering to improve its activity with BNA+ and its derivatives. Wild-type SsGDH exhibits some activity with BNA+, but its efficiency is significantly lower than with its natural cofactor NADP+. Through site-directed mutagenesis, researchers have successfully enhanced the catalytic performance of SsGDH with these synthetic cofactors.

One approach has focused on mutating residues within the cofactor-binding site to create a more favorable environment for the smaller, synthetic cofactor. For instance, by introducing specific mutations, scientists have been able to increase the catalytic efficiency of SsGDH towards BNA+ derivatives by several fold. These engineered variants often exhibit altered substrate specificity and improved stability, making them more suitable for industrial applications.

Table 1: Engineered SsGDH Variants and their Catalytic Efficiency with a BNA+ Derivative (BANA+)*

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Fold Improvement (vs. WT) |

|---|---|---|---|---|

| Wild-Type (WT) | 0.03 | 1.5 | 0.02 | 1 |

| E44Q | 0.11 | 0.8 | 0.14 | 7 |

| E114V | 0.23 | 1.1 | 0.21 | 10.5 |

Similar to SsGDH, alcohol dehydrogenases have been engineered to better utilize BNA+ and its analogs. An alcohol dehydrogenase from Sphingobium sp. SYK-6 (SpADH2) was identified as being capable of utilizing synthetic nicotinamide cofactor biomimetics. nih.gov While the wild-type enzyme showed some activity, its efficiency was significantly improved through semi-rational protein engineering. researchgate.net

Researchers identified key amino acid residues in the cofactor-binding pocket and subjected them to mutagenesis. This led to the creation of variants with dramatically enhanced catalytic efficiency and a shifted cofactor specificity from the natural NAD+ towards a BNA+ derivative, para-3-carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium (p-BANA+). nih.gov For example, the double variant H43L/A290I exhibited a remarkable 6750-fold increase in cofactor specificity for p-BANA+ over NAD+. researchgate.net These engineered SpADH2 variants also demonstrated altered substrate spectra when using the biomimetic cofactor. nih.gov

Table 2: Catalytic Performance of Engineered SpADH2 Variants with a BNA+ Derivative (p-BANA+)*

| Enzyme Variant | Relative Activity Improvement (Fold vs. WT) | Cofactor Specificity Ratio (p-BANA+/NAD+) Improvement (Fold vs. WT) |

|---|---|---|

| Wild-Type (WT) | 1 | 1 |

| H43L | 2.5 | 1200 |

| A290I | 10 | 350 |

| H43L/A290I | 7 | 6750 |

The success of engineering enzymes for enhanced biomimetic cofactor utilization hinges on the identification of key amino acid residues, or "hotspots," for mutagenesis. In the case of SsGDH, computational modeling and structural analysis have pointed to residues such as E44 and E114 as being critical for improving activity towards carboxyl-containing BNA+ derivatives. These residues, when mutated, can reduce unfavorable electrostatic interactions and improve the binding of the synthetic cofactor.

For SpADH2, a semi-rational design approach led to the identification of residues H43 and A290 as crucial for enhancing catalytic efficiency with a BNA+ derivative. researchgate.net The mutation of these residues to less bulky and differently charged amino acids created a more accommodating binding pocket for the synthetic cofactor. researchgate.net Interaction analysis revealed that these residues play critical roles in the anchoring and release of the biomimetic cofactor. researchgate.net The identification of such hotspots is a key step in the directed evolution and rational design of enzymes for bespoke biocatalytic applications with synthetic cofactors.

For a biocatalytic process to be economically viable, the cofactor must be regenerated and recycled in situ. This is true for both natural and biomimetic cofactors. The development of efficient regeneration systems for BNA+ and BNAH is therefore a critical area of research.

Several strategies have been explored for the regeneration of biomimetic cofactors. One approach involves using a second enzyme in a coupled-enzyme system. For example, the reduced form, BNAH, can be regenerated from BNA+ using a dehydrogenase that utilizes a sacrificial substrate, such as glucose or formate. Conversely, the oxidized form, BNA+, can be regenerated from BNAH by an oxidase. While effective, this approach requires the optimization of a multi-enzyme system.

Impact on Enzymatic Catalysis: Substrate Spectrum and Redox Equilibria

For instance, in the oxidation of a racemic alcohol, the NADH oxidase regenerates the this compound from its reduced form. This continuous removal of the reduced cofactor pulls the equilibrium forward, allowing for the complete oxidation of one enantiomer and resulting in a high yield of the desired chiral product. researchgate.net This strategy effectively overcomes thermodynamic limitations, expanding the utility of dehydrogenases for synthesizing valuable chiral compounds.

This compound in Catalytic Organic Synthesis

Beyond its role as a biomimetic cofactor, the pyridinium salt structure of this compound makes it a valuable substrate and building block in modern catalytic organic synthesis, particularly for creating complex nitrogen-containing molecules.

Dearomatization Reactions for the Construction of Chiral N-Heterocycles

The aromatic pyridine (B92270) ring is generally stable and resistant to reduction. However, quaternization of the nitrogen atom with a benzyl group, as in this compound, activates the ring system. This activation makes the pyridinium salt susceptible to dearomatization reactions, most notably catalytic hydrogenation. dicp.ac.cn Asymmetric hydrogenation of such pyridinium salts is a powerful strategy for accessing chiral piperidines, which are core structures in many pharmaceuticals and natural products. dicp.ac.cn The N-benzyl group not only activates the substrate but can also be conveniently removed later via hydrogenolysis. dicp.ac.cn

Asymmetric Catalysis Employing Pyridinium Salts (e.g., Chiral Copper Catalysis)

Pyridinium salts like this compound are key substrates in asymmetric catalysis. A prominent example is the iridium-catalyzed asymmetric hydrogenation to produce chiral piperidines with high enantioselectivity. dicp.ac.cn In these reactions, a chiral catalyst, often a complex of a transition metal (like iridium or rhodium) with a chiral ligand, coordinates to the substrate and controls the stereochemical outcome of the hydride addition. dicp.ac.cnrsc.org

The activation of the pyridine as a pyridinium salt is crucial, as it enhances the substrate's reactivity and prevents the nitrogen atom of the starting material or product from coordinating to and deactivating the metal catalyst. dicp.ac.cn While iridium catalysts are well-documented for this transformation, other systems, such as those employing chiral copper complexes, are also emerging as powerful tools for various asymmetric transformations involving prochiral substrates, demonstrating the broad potential of this approach. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | (S)-N-Benzyl-2-methylpiperidine | >99 | 96 |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | (S)-N-Benzyl-2-phenylpiperidine | >99 | 96 |

| N-Benzyl-2-ethylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | (S)-N-Benzyl-2-ethylpiperidine | >99 | 96 |

*Data adapted from studies on analogous pyridinium salts to illustrate the principle. dicp.ac.cn

Role as a Building Block for Functionalized Dihydropyridines

Through dearomatization reactions, this compound serves as a versatile building block for synthesizing more complex, functionalized heterocyclic structures. The partial reduction of the pyridinium ring leads to various dihydropyridine (B1217469) isomers (e.g., 1,2- or 1,4-dihydropyridines). These intermediates are highly valuable in organic synthesis. They can act as nucleophiles or participate in cycloaddition reactions, enabling the construction of intricate molecular architectures. The full reduction to the piperidine (B6355638) skeleton, as discussed previously, provides access to saturated N-heterocycles, which are prevalent in medicinal chemistry. dicp.ac.cn The presence of the carbamoyl (B1232498) group at the 3-position and the benzyl group on the nitrogen offers additional handles for further chemical modification, enhancing the compound's utility as a synthetic precursor.

Computational and Theoretical Insights into 1 Benzyl 3 Carbamoylpyridin 1 Ium Bromide Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic landscape of a molecule, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com DFT calculations can provide a detailed understanding of the electron distribution within the 1-Benzyl-3-carbamoylpyridin-1-ium cation, which is key to predicting its reactivity.

For instance, DFT studies on related nicotinamide (B372718) derivatives have been used to determine optimized geometries, bond lengths, and bond angles. These calculations can reveal how the benzyl (B1604629) group and the carbamoyl (B1232498) group influence the electronic properties of the pyridinium (B92312) ring. The distribution of electron density, calculated through DFT, can identify electrophilic and nucleophilic sites on the molecule, thereby predicting how it will interact with other molecules.

Table 1: Illustrative DFT-Calculated Properties for a Nicotinamide Derivative (Note: This data is representative of a related molecule, as specific DFT data for 1-Benzyl-3-carbamoylpyridin-1-ium bromide is not readily available in the cited literature.)

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the molecule's electronic structure. |

| Dipole Moment | Y Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: +a, N1: -b, O1: -c | Provides insight into the partial charges on each atom, highlighting potential sites for electrostatic interactions. |

This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating a higher propensity for charge transfer to occur within the molecule or between the molecule and another species. nih.gov For 1-Benzyl-3-carbamoylpyridin-1-ium, the analysis would likely show that the HOMO is localized on the benzyl and pyridinium rings, while the LUMO is predominantly on the electron-deficient pyridinium ring. This distribution facilitates intramolecular charge transfer and is crucial for its role in potential redox reactions, similar to its parent compound, nicotinamide adenine (B156593) dinucleotide (NAD+).

Table 2: Representative HOMO-LUMO Energies and Related Parameters for a Pyridinium Derivative (Note: This data is illustrative and based on typical values for similar compounds.)

| Parameter | Energy (eV) | Implication for Reactivity |

| EHOMO | -6.5 | Electron-donating capacity |

| ELUMO | -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.25 | Tendency to attract electrons. |

This table illustrates the kind of data derived from HOMO-LUMO analysis and its interpretation.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular and intermolecular bonding. nih.govfrontiersin.org It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. The analysis can quantify the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In the context of 1-Benzyl-3-carbamoylpyridin-1-ium, NBO analysis could be used to investigate the interactions between the benzyl ring and the pyridinium ring, as well as the influence of the carbamoyl group. It can reveal the nature of the C-N bond connecting the benzyl group to the pyridinium ring and the extent of electron delocalization across the molecule. This information is crucial for understanding the molecule's stability and the nature of its interactions with its environment, such as solvent molecules or the active site of an enzyme. frontiersin.org

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Nicotinamide Derivative (Note: This table provides a representative example of NBO analysis results.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2)benzyl | π(N1-C6)pyridinium | 1.5 | π-π hyperconjugation |

| LP(O1)carbamoyl | σ(N1-C3)pyridinium | 0.8 | Lone pair donation |

| σ(C-H)benzyl | π(C2-C3)pyridinium | 0.5 | σ-π* hyperconjugation |

This table is for illustrative purposes to show the type of information gained from NBO analysis.

Molecular Modeling and Simulation of Enzyme-Cofactor Complexes

Molecular modeling and simulation are powerful computational techniques used to study the interactions between molecules at an atomic level. For this compound, these methods can be employed to understand how it might function as a cofactor analog in an enzyme's active site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to predict the binding mode of 1-Benzyl-3-carbamoylpyridin-1-ium within the active site of an enzyme, such as a dehydrogenase, which typically binds NAD+. Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex.

A lower binding energy indicates a more stable complex and a higher binding affinity. These predictions are crucial for understanding the potential of 1-Benzyl-3-carbamoylpyridin-1-ium to act as a competitive inhibitor or an alternative cofactor for NAD+-dependent enzymes.

Table 4: Illustrative Predicted Binding Energies of NAD+ Analogs with a Dehydrogenase (Note: This data is hypothetical and serves to illustrate the output of such studies.)

| Ligand | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

| NAD+ | -9.5 | -12.0 | Asp32, Ser45, Val98 |

| 1-Benzyl-3-carbamoylpyridin-1-ium | -8.2 | -9.5 | Asp32, Tyr88, Val98 |

| Nicotinamide Riboside | -7.8 | -8.9 | Asp32, Ser45 |

This table illustrates the type of comparative data that can be generated from molecular docking and binding energy calculations.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic interactions between a ligand and a protein over time. An MD simulation of 1-Benzyl-3-carbamoylpyridin-1-ium complexed with an enzyme would reveal the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the complex.

These simulations can show how the benzyl group of the compound interacts with hydrophobic pockets in the active site, and how the carbamoylpyridinium moiety forms hydrogen bonds with amino acid residues, mimicking the interactions of the natural NAD+ cofactor. Understanding these interactions at an atomic level is fundamental for rational drug design and for explaining the compound's mechanism of action.

Table 5: Key Molecular Interactions of a Nicotinamide-based Ligand in an Enzyme Active Site (Illustrative)

| Interaction Type | Ligand Moiety | Enzyme Residue | Distance (Å) |

| Hydrogen Bond | Carbamoyl N-H | Asp32 (OD1) | 2.8 |

| Hydrogen Bond | Carbamoyl C=O | Ser45 (OG) | 3.1 |

| π-π Stacking | Pyridinium Ring | Tyr88 (Ring) | 3.5 |

| Hydrophobic Interaction | Benzyl Ring | Val98, Leu122 | N/A |

This table provides an example of the detailed interaction data that can be obtained from molecular modeling studies.

Theoretical Elucidation of Reaction Mechanisms

Theoretical studies are crucial for understanding the step-by-step processes of chemical reactions at a molecular level. For compounds like this compound, which is an analog of the nicotinamide adenine dinucleotide (NAD+) cofactor, such studies would be invaluable in understanding its role in hydride transfer and other reactions.

A computational investigation into the reaction pathways of this compound would typically involve mapping the potential energy surface of its reactions. This would reveal the sequence of elementary steps, including the formation of intermediates and the energies required to overcome reaction barriers.

Currently, there are no specific published data tables or detailed research findings that outline the computed energies of reactants, intermediates, transition states, and products for reactions involving this compound. Such data would be essential for a quantitative understanding of its reactivity.

Transition state analysis is a key component of computational chemistry that allows for the characterization of the high-energy structures that molecules pass through during a chemical reaction. For a compound potentially involved in catalytic cycles, identifying and analyzing these transition states is fundamental to understanding the catalytic mechanism and efficiency.

Detailed analyses of the geometric and electronic structures of transition states in catalytic cycles involving this compound have not been found in the searched scientific literature. Consequently, data on bond lengths, bond angles, and vibrational frequencies of these critical structures are not available.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1-Benzyl-3-carbamoylpyridin-1-ium Bromide

The traditional synthesis of N-alkyl pyridinium (B92312) salts, including this compound, typically involves the direct quaternization of the corresponding pyridine (B92270) with an alkyl halide, a classic SN2 reaction. While effective, this method can require high temperatures and long reaction times. mdpi.com Future research is geared towards the development of more sustainable and efficient synthetic protocols.

Emerging strategies aim to reduce energy consumption, minimize waste, and utilize more environmentally benign reagents and solvents. Key areas of development include:

Electrochemical Synthesis: Electrochemistry offers a powerful alternative to traditional chemical oxidants, enabling reactions with unprecedented reactivity and control. temple.edu The electrochemical synthesis of N-benzyl collidinium salts has been demonstrated, suggesting a viable route for the synthesis of this compound that avoids harsh chemical reagents. temple.edu

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating.

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. nih.gov Bayesian optimization platforms can be integrated with flow reactors to rapidly identify optimal synthesis conditions for pyridinium salts. nih.gov

Green Solvents: The use of deep eutectic solvents (DESs) or other environmentally friendly solvent systems is another promising avenue to enhance the sustainability of pyridinium salt synthesis.

A comparison of these synthetic approaches is summarized in the table below.

| Synthetic Method | Key Advantages | Potential for Sustainability | Relevant Findings |

| Conventional Heating | Well-established, simple setup | Low | Often requires high energy input and organic solvents. mdpi.com |

| Electrochemical Synthesis | Avoids chemical oxidants, high control | High | Enables novel reactivity without external chemical oxidants. temple.edu |

| Microwave-Assisted | Rapid heating, reduced reaction times | Medium-High | Can significantly improve reaction efficiency and yield. |

| Flow Chemistry | High throughput, enhanced safety, precise control | High | Allows for rapid optimization and scalability of the synthesis. nih.gov |

Expanding the Catalytic Scope and Stereoselectivity in Organic Transformations

Quaternary pyridinium salts are widely recognized for their utility as catalysts, particularly as phase-transfer catalysts that facilitate reactions between reactants in different phases. this compound serves as a catalyst in various organic syntheses. myskinrecipes.com The next frontier in this area is the development of pyridinium salt catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other.

Future research will likely focus on the design and synthesis of chiral derivatives of this compound. By introducing chiral centers into the molecule, either on the benzyl (B1604629) group, the carbamoyl (B1232498) moiety, or another position on the pyridinium ring, it may be possible to create catalysts for a range of asymmetric transformations. Potential research directions include:

Asymmetric Phase-Transfer Catalysis: Designing chiral pyridinium salts that can induce enantioselectivity in reactions such as alkylations, Michael additions, and epoxidations.

Organocatalysis: Exploring the use of chiral pyridinium ylides, generated in situ from the salt, as catalysts in stereoselective reactions.

Dual Catalysis Systems: Integrating chiral pyridinium salts into dual catalytic systems, for example, in combination with photoredox or transition metal catalysts, to enable novel and highly selective transformations. sci-hub.se

The development of such catalysts would be a significant advancement, providing new tools for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Integration of this compound into Advanced Bio-orthogonal Systems

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. nih.govwebsite-files.com These reactions provide powerful tools for labeling and imaging biomolecules in their natural environment. website-files.com While the pyridinium core is found in the essential biological cofactor NAD+, its direct use in common bio-orthogonal reactions has not been established.

Future research could focus on functionalizing this compound to create novel probes for bio-orthogonal applications. This would involve incorporating a "bio-orthogonal handle"—a functional group that is abiotic and reacts selectively with a partner group—into the structure of the pyridinium salt.

| Bio-orthogonal Reaction | Reactive Partners | Potential Integration Strategy |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) and Azide (B81097) | Synthesize a derivative of this compound bearing an azide or cyclooctyne group. |

| Staudinger Ligation | Azide and Phosphine | Functionalize the pyridinium salt with an azide group for reaction with a phosphine-tagged biomolecule. acs.org |

| Tetrazine Ligation | Tetrazine and Trans-cyclooctene | Incorporate a tetrazine or a strained alkene moiety onto the benzyl or carbamoyl group. acs.org |

By creating such derivatives, this compound could be developed into a versatile scaffold for applications in chemical biology, including:

Cellular Imaging: Attaching a fluorophore to the pyridinium salt via a bio-orthogonal reaction to visualize specific cellular components or processes.

Drug Delivery: Using bio-orthogonal chemistry to target the delivery of drugs to specific cells or tissues.

Enzyme Tracking: Designing probes to identify and track the activity of specific enzymes within a living cell. website-files.com

Exploration of this compound in Materials Science (e.g., Redox-Active Materials, Ionic Conductors)

The inherent properties of the pyridinium scaffold make it a highly attractive building block for advanced materials. rsc.org Future research is expected to explore the potential of this compound in the development of redox-active materials and ionic conductors.

Redox-Active Materials: The pyridinium ring is redox-active and can undergo stable single-electron transfer (SET) processes to form radical species. sci-hub.seresearchgate.net This property is central to the function of viologens (bispyridinium species) in applications like redox flow batteries and electrochromic devices. nih.gov Future work could investigate the redox behavior of this compound and its polymers for use in:

Organic Batteries: Pyridinium-based polymers are being investigated as anode materials for sustainable all-organic batteries. acs.org The redox potential can be tuned by modifying the substituents on the pyridinium ring.

Electrochromic Devices: Materials that change color upon electrochemical reduction or oxidation could be developed based on the reversible redox chemistry of the pyridinium core.

Redox-Active Sensors: The change in electrochemical or optical properties upon interaction with an analyte could be harnessed for sensing applications.

Ionic Conductors: As a salt, this compound has the potential to function as an ionic conductor. Many pyridinium salts are classified as ionic liquids, which are salts with low melting points that exhibit high ionic conductivity. nih.gov This makes them suitable for applications as electrolytes in various electrochemical devices. Research in this area would involve:

Electrolyte Formulation: Investigating the use of this compound as a component of electrolytes for lithium-ion batteries, supercapacitors, or redox flow batteries. nih.gov

Solid-State Electrolytes: Incorporating the pyridinium salt into a polymer matrix to create solid or quasi-solid-state electrolytes for safer and more durable energy storage devices.

Conductivity Studies: Measuring the ionic conductivity of this compound in various solvents and at different temperatures to assess its suitability for specific applications. physchemres.org

The table below shows the ionic conductivities of some related ionic liquids, providing a benchmark for potential future studies on this compound.

| Ionic Liquid | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) |

| 1-Butyl-3-methylimidazolium | Bromide | 25 | ~1.3 |

| 1-Ethyl-3-methylimidazolium | Ethylsulfate | 20 | 3.7 |

| 1-Butylpyridinium | Bis(trifluoromethyl-sulfonyl)imide | Not Specified | Tabular data available. researchgate.net |

| 1-Benzyl-3-methyl-4-butyltriazolium | Triflate | Not Specified | Physicochemical properties determined. researchgate.net |

Synergistic Integration of Experimental and Computational Methodologies in Pyridinium Salt Research

The advancement of research into pyridinium salts like this compound will be significantly enhanced by the close integration of experimental synthesis and characterization with computational modeling. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict molecular properties and understand reaction mechanisms at an atomic level. acs.orgacs.org

This synergistic approach can accelerate the discovery and development process in several ways:

Predicting Properties: Computational models can be used to predict key properties such as redox potentials, absorption spectra, and thermal stability before a molecule is synthesized, allowing researchers to prioritize the most promising candidates. acs.org

Mechanism Elucidation: DFT calculations can help elucidate complex reaction mechanisms, providing insights that are difficult to obtain through experiments alone. acs.org This understanding is crucial for optimizing reaction conditions and designing better catalysts.

Rational Design: By understanding structure-property relationships through computational studies, researchers can rationally design new pyridinium salts with tailored functionalities for specific applications in catalysis, materials science, or biology.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR), helping to confirm the structure of newly synthesized compounds. mdpi.com

The combination of in silico design and experimental validation creates a powerful feedback loop that streamlines the research process, reduces costs, and paves the way for the innovative application of pyridinium salts.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Benzyl-3-carbamoylpyridin-1-ium bromide, and how can purity be validated?

- Methodology :

- Synthesis : React 3-carbamoylpyridine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC or NMR.

- Purification : Use recrystallization from ethanol or acetone to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: water/acetonitrile gradient) .

- Validation : Characterize using -NMR (amide proton at δ 8.1–8.3 ppm; benzyl protons at δ 5.1–5.3 ppm) and FT-IR (amide C=O stretch at ~1670 cm) .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes. Consult a physician if irritation persists .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Q. What spectroscopic techniques are critical for structural confirmation?

- Analytical Workflow :

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, anisotropic displacement for Br counterion .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak ([M], m/z calculated for CHNO: 213.10; Br counterion detected via negative mode) .

Advanced Research Questions

Q. How can SHELX refine crystallographic data for this compound when twinning or disorder is observed?

- Refinement Strategy :

- Twinning : Apply TWIN/BASF commands in SHELXL. Use HKLF5 format for merged data .

- Disorder : Split atoms into multiple positions with occupancy refinement (PART command). Restrain bond distances/angles using DFIX and SADI .

- Validation : Check ADPs and residual density maps (e.g., peaks < 1 e/Å) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for charge distribution?

- Case Study :

- Issue : Discrepancy between NMR-derived charge localization and X-ray bond lengths.

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution. Compare Mulliken charges with experimental bond lengths .

- Validation : Overlay experimental and simulated IR spectra; RMSD < 5 cm confirms accuracy .

Q. What role does the bromide counterion play in photophysical applications (e.g., perovskite precursors)?

- Functional Analysis :

- Ion Mobility : Bromide enhances halide exchange in perovskite films (e.g., CsPbBr). Monitor via in-situ XRD during thermal annealing .

- Optoelectronic Tuning : Adjust bandgap by varying benzyl-carbamoyl substituents. Use UV-Vis (λ 300–350 nm) and PL spectroscopy to correlate structure with emission properties .

Q. How to design stability studies for this compound under varying pH and temperature?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12). Monitor degradation via HPLC at 24/48/72 hrs.

- Thermal Stability : Use TGA (N, 10°C/min) to identify decomposition onset (>150°C expected) .

- Kinetics : Fit data to Arrhenius equation to predict shelf life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |